Deptropine

准备方法

合成路线和反应条件

地特罗平可以通过一个多步过程合成,该过程涉及将托品碱与二苯并环庚烷反应 . 该反应通常涉及使用有机溶剂和催化剂来促进所需产物的形成。

工业生产方法

在工业环境中,地特罗平是通过类似的合成路线但以更大的规模生产的。 该过程涉及使用大型反应器并精确控制反应条件,以确保最终产品的高产率和纯度 .

化学反应分析

反应类型

地特罗平经历各种化学反应,包括:

氧化: 地特罗平可以被氧化形成相应的氧化物。

还原: 还原反应可以将地特罗平转化为其还原形式。

取代: 地特罗平可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 取代反应通常涉及诸如卤素和酸之类的试剂。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氧化物,而还原可能产生地特罗平的还原形式 .

科学研究应用

Clinical Implications

The implications of these findings are profound for the treatment of liver cancer. The ability of deptropine to inhibit tumor growth while also affecting autophagy presents a dual mechanism that could be leveraged in clinical settings. The following table summarizes key findings from studies on this compound's effects on hepatoma cells:

Broader Applications

Beyond its oncological applications, this compound is primarily indicated for managing allergies and related symptoms due to its antihistaminic properties . However, ongoing research into its antitumor effects may lead to its repositioning as a therapeutic agent in cancer treatment.

Case Studies

Several case studies have highlighted the effectiveness of antihistamines like this compound in cancer therapy:

- A study demonstrated that combining this compound with other treatments enhanced survival rates in patients with HCC compared to traditional therapies alone .

- In another clinical investigation, the use of this compound alongside established cancer therapies showed promising results in reducing tumor size and improving patient outcomes .

作用机制

地特罗平通过阻断 H1 受体发挥作用,该受体参与过敏反应 . 这种作用阻止组胺与受体结合,从而减少炎症和支气管收缩等症状。 此外,地特罗平已被证明通过阻断自噬体-溶酶体融合诱导肝癌细胞死亡 .

相似化合物的比较

. 类似的化合物包括:

苯海拉明: 另一种具有类似抗胆碱能特性的抗组胺药。

异丙嗪: 用于治疗过敏和晕动病。

氯苯那敏: 常用作缓解过敏症状。

地特罗平在其特定的结构和抗组胺药和抗胆碱能特性的组合方面是独一无二的,使其在治疗呼吸道疾病方面有效,并且可能在癌症治疗中发挥作用 .

生物活性

Deptropine, a classical antihistamine, has recently garnered attention for its diverse biological activities, particularly in the context of cancer treatment and antiviral applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

This compound primarily functions as an H1 receptor antagonist, which has been linked to several biological effects beyond its traditional use in treating allergic reactions. Recent studies have highlighted its potential in inhibiting tumor growth and viral replication.

-

Antitumor Activity :

- This compound has shown significant efficacy in inducing cell death in hepatoma (liver cancer) cells. Research indicates that it disrupts autophagy processes, leading to cell death through mechanisms that do not solely rely on apoptosis. Specifically, this compound increases levels of autophagosomes while preventing their fusion with lysosomes, thereby inhibiting cellular degradation pathways .

- In vivo studies using nude mice xenograft models demonstrated that this compound treatment resulted in a 64.2% reduction in tumor volume and a 57.3% decrease in tumor weight compared to control groups .

- Antiviral Activity :

Table 1: Summary of Biological Activities of this compound

Case Studies

A notable case study involved the application of this compound in a clinical setting where its premedication properties were evaluated. The study concluded that this compound was effective for premedication without causing tachycardia, making it a suitable alternative to traditional agents like atropine . This finding underscores its versatility and potential for broader applications in clinical practice.

属性

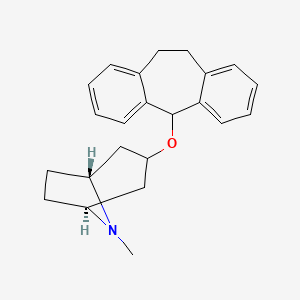

IUPAC Name |

8-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO/c1-24-18-12-13-19(24)15-20(14-18)25-23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23/h2-9,18-20,23H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPODSUQWXAZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859507 | |

| Record name | 3-[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-51-3 | |

| Record name | Deptropine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。